molecular formula C22H19N5O2S B2805936 6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 309943-44-0

6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2805936
CAS No.: 309943-44-0
M. Wt: 417.49
InChI Key: WNEKZWPTJUMKHF-UHFFFAOYSA-N
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Description

The compound 6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the core structure.

    Attachment of the 3,4-dihydroquinolin-1(2H)-yl group: This can be done through a nucleophilic substitution reaction, where the quinoline derivative is attached to the core.

    Thioether formation: The final step involves the formation of the thioether linkage, typically through a reaction between a thiol and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of catalysts: to enhance reaction rates.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may be used to study enzyme interactions and protein binding due to its potential biological activity.

Medicine

In medicine, the compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: can be compared with other pyrazolo[3,4-d]pyrimidin-4-one derivatives.

    Quinoline derivatives: Compounds with similar quinoline structures.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidin-4-one core with the 3,4-dihydroquinolin-1(2H)-yl group and the thioether linkage. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-19(26-12-6-8-15-7-4-5-11-18(15)26)14-30-22-24-20-17(13-23-25-20)21(29)27(22)16-9-2-1-3-10-16/h1-5,7,9-11,13H,6,8,12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEKZWPTJUMKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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